
N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a dimethylamino group, a methoxyphenyl group, and a benzamide moiety, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Vinyl Intermediate: The initial step involves the preparation of a vinyl intermediate through a Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form the vinyl group.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved using dimethylamine and an appropriate leaving group.
Coupling with Benzamide: The final step involves coupling the intermediate with benzamide. This can be done using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science.
Mécanisme D'action
The mechanism of action of N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-hydroxy-phenyl)-vinyl)-benzamide
- N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-chloro-phenyl)-vinyl)-benzamide
- N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-nitro-phenyl)-vinyl)-benzamide
Uniqueness
Compared to similar compounds, N-(1-(3-Dimethylamino-propylcarbamoyl)-2-(4-methoxy-phenyl)-vinyl)-benzamide stands out due to the presence of the methoxy group, which can enhance its solubility and bioavailability. Additionally, the methoxy group can influence the compound’s electronic properties, potentially leading to unique reactivity and interaction profiles.
Propriétés
Formule moléculaire |
C22H27N3O3 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-[(E)-3-[3-(dimethylamino)propylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H27N3O3/c1-25(2)15-7-14-23-22(27)20(16-17-10-12-19(28-3)13-11-17)24-21(26)18-8-5-4-6-9-18/h4-6,8-13,16H,7,14-15H2,1-3H3,(H,23,27)(H,24,26)/b20-16+ |
Clé InChI |
FXXOLWVBSYRXJX-CAPFRKAQSA-N |
SMILES isomérique |
CN(C)CCCNC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CN(C)CCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


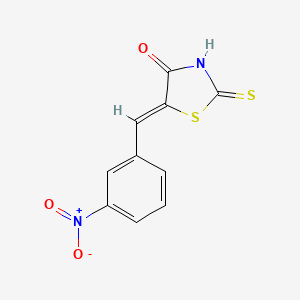
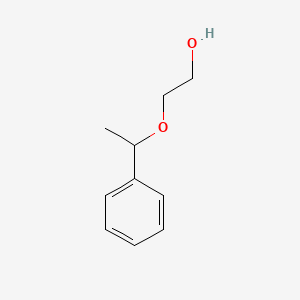

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)
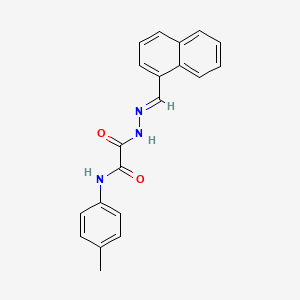
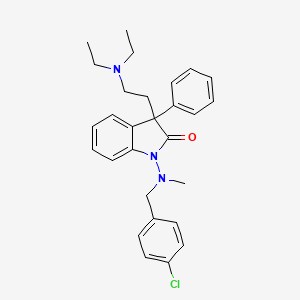
![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)
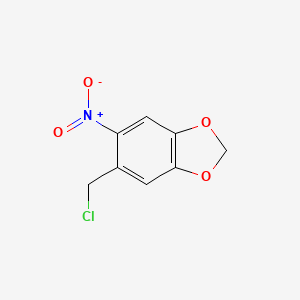


![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)
![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
